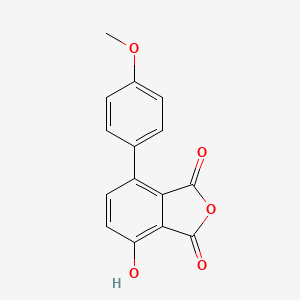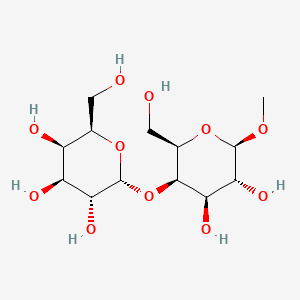![molecular formula C15H14ClNO3 B14425014 3-Chloro-4-[(2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]aniline CAS No. 83054-48-2](/img/structure/B14425014.png)
3-Chloro-4-[(2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-[(2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]aniline is an organic compound that features a chloro-substituted aniline moiety linked to a benzodioxole group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[(2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]aniline typically involves the reaction of 3-chloroaniline with 2,2-dimethyl-2H-1,3-benzodioxole-4-ol under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-4-[(2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and are carried out in polar solvents like ethanol or water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
3-Chloro-4-[(2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Chloro-4-[(2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biological pathways, leading to the desired therapeutic or biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloroaniline: Similar structure but lacks the benzodioxole group.
2,2-Dimethyl-2H-1,3-benzodioxole: Lacks the aniline moiety.
3-Chloroaniline: Similar structure but lacks the benzodioxole group.
Uniqueness
3-Chloro-4-[(2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]aniline is unique due to the presence of both the chloro-substituted aniline and the benzodioxole group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
83054-48-2 |
|---|---|
Molekularformel |
C15H14ClNO3 |
Molekulargewicht |
291.73 g/mol |
IUPAC-Name |
3-chloro-4-[(2,2-dimethyl-1,3-benzodioxol-4-yl)oxy]aniline |
InChI |
InChI=1S/C15H14ClNO3/c1-15(2)19-13-5-3-4-12(14(13)20-15)18-11-7-6-9(17)8-10(11)16/h3-8H,17H2,1-2H3 |
InChI-Schlüssel |
WOKYJBPLVLOIAV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OC2=C(O1)C(=CC=C2)OC3=C(C=C(C=C3)N)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2-Carboxy-4-phenylbutyl)(methyl)carbamoyl]-D-proline](/img/structure/B14424931.png)


![1,3,5-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424951.png)
![trisodium;4-azanidyl-3-[(3,5-dinitro-2-oxidophenyl)diazenyl]naphthalene-1-sulfonate;cobalt(3+)](/img/structure/B14424968.png)





![3-{[4-Phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanenitrile](/img/structure/B14424988.png)



